molecular formula C24H30N2O2 B12944346 tert-Butyl 2-benzhydryl-2,6-diazaspiro[3.4]octane-6-carboxylate

tert-Butyl 2-benzhydryl-2,6-diazaspiro[3.4]octane-6-carboxylate

Cat. No.: B12944346
M. Wt: 378.5 g/mol
InChI Key: UBJNJAPFAPGXLM-UHFFFAOYSA-N
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Description

tert-Butyl 2-benzhydryl-2,6-diazaspiro[34]octane-6-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-benzhydryl-2,6-diazaspiro[3.4]octane-6-carboxylate typically involves a multi-step process. One common method includes the reaction of benzhydrylamine with tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-benzhydryl-2,6-diazaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides in the presence of sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

tert-Butyl 2-benzhydryl-2,6-diazaspiro[3.4]octane-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as diabetes and obesity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-benzhydryl-2,6-diazaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like ketohexokinase (KHK) and nicotinamide phosphoribosyltransferase (NAMPT), which play crucial roles in metabolic pathways. The compound binds to the active site of these enzymes, thereby blocking their activity and modulating metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate
  • tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate

Uniqueness

tert-Butyl 2-benzhydryl-2,6-diazaspiro[3.4]octane-6-carboxylate is unique due to its benzhydryl group, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other similar compounds and enhances its potential as a therapeutic agent.

Properties

Molecular Formula

C24H30N2O2

Molecular Weight

378.5 g/mol

IUPAC Name

tert-butyl 2-benzhydryl-2,7-diazaspiro[3.4]octane-7-carboxylate

InChI

InChI=1S/C24H30N2O2/c1-23(2,3)28-22(27)25-15-14-24(16-25)17-26(18-24)21(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,21H,14-18H2,1-3H3

InChI Key

UBJNJAPFAPGXLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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